molecular formula C29H31N5O5S2 B2777008 ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393806-69-4

ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2777008
M. Wt: 593.72
InChI Key: VHHOKFVSYRWRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure. Let’s break it down:



  • Ethyl Group (C2H5) : The ethyl group is attached to the central core of the molecule.

  • Thiophene Ring : The tetrahydrobenzo[b]thiophene-3-carboxylate moiety contributes to the aromatic character of the compound.

  • Triazole Ring : The 4H-1,2,4-triazol-3-yl group adds heterocyclic features.

  • Furan-2-carboxamido Group : The furan-2-carboxamido group introduces additional functionalization.

  • Dimethylphenyl Substituent : The 2,5-dimethylphenyl group provides steric bulk and influences the compound’s properties.



Molecular Structure Analysis

The molecular formula of the compound is C~26~H~27~N~5~O~3~S~2~ , and its molecular weight is approximately 525.65 g/mol . The intricate arrangement of atoms results in a three-dimensional structure with distinct functional groups.



Chemical Reactions Analysis


  • Hydrolysis : The ester group (ethoxycarbonyl) can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • Thiolysis : The thioacetamide group can react with thiols (RSH) to form thioesters.

  • Triazole Ring Reactions : The triazole ring may participate in click reactions or other cycloadditions.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility depends on its polarity and functional groups.

  • Melting Point : The melting point could provide insights into its crystalline nature.

  • Stability : Consider stability under various conditions (light, temperature, pH).

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra would reveal functional groups.


Safety And Hazards

Safety data, toxicity, and potential hazards are crucial but require specific studies. Researchers should assess its effects on living organisms and environmental impact.


Future Directions


  • Biological Studies : Investigate its pharmacological properties, potential therapeutic applications, and toxicity.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize desired properties.

  • Formulation : Develop suitable formulations for drug delivery or other applications.


Please note that this analysis is based on general knowledge and assumptions. For precise details, consult relevant scientific literature or conduct further research.


properties

IUPAC Name

ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O5S2/c1-4-38-28(37)25-19-8-5-6-10-22(19)41-27(25)31-24(35)16-40-29-33-32-23(15-30-26(36)21-9-7-13-39-21)34(29)20-14-17(2)11-12-18(20)3/h7,9,11-14H,4-6,8,10,15-16H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHOKFVSYRWRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.